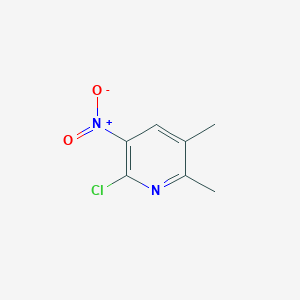

2-Chloro-5,6-dimethyl-3-nitropyridine

Description

2-Chloro-5,6-dimethyl-3-nitropyridine is a substituted pyridine derivative characterized by a nitro group at position 3, a chlorine atom at position 2, and methyl groups at positions 5 and 6. Substituted pyridines are critical intermediates in medicinal chemistry and industrial synthesis due to their reactivity and versatility in forming bioactive molecules .

Properties

CAS No. |

65213-96-9 |

|---|---|

Molecular Formula |

C7H7ClN2O2 |

Molecular Weight |

186.59 g/mol |

IUPAC Name |

2-chloro-5,6-dimethyl-3-nitropyridine |

InChI |

InChI=1S/C7H7ClN2O2/c1-4-3-6(10(11)12)7(8)9-5(4)2/h3H,1-2H3 |

InChI Key |

PLOHNISKTBOURT-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(N=C1C)Cl)[N+](=O)[O-] |

Canonical SMILES |

CC1=CC(=C(N=C1C)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

2-Chloro-5,6-dimethyl-3-nitropyridine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are often explored for their potential therapeutic effects.

- Antibiotics and Antimicrobial Agents : Research indicates that derivatives of nitropyridines exhibit antimicrobial properties. For instance, 2-chloro-5-nitropyridine is used to synthesize compounds that demonstrate activity against bacterial strains, providing a pathway for developing new antibiotics .

- Anticancer Agents : The compound has been investigated for its potential in anticancer drug development. Studies have shown that modifications of the nitropyridine structure can lead to compounds with selective cytotoxicity against cancer cells .

Agrochemicals

In the field of agrochemicals, this compound is utilized as an intermediate for synthesizing pesticides and herbicides.

- Plant Growth Regulators : The compound is involved in the synthesis of plant growth regulators that enhance crop yield and resistance to environmental stressors. Its derivatives have shown efficacy in promoting plant growth and development .

- Bactericides : The synthesis of bactericides from this compound is significant for agricultural applications. These agents help in controlling bacterial diseases in crops, contributing to sustainable agricultural practices .

Materials Science

This compound also finds applications in materials science.

- Polymer Chemistry : The compound can be used as a monomer or co-monomer in the synthesis of polymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties .

- Dyes and Pigments : Research has explored the use of nitropyridine derivatives as precursors for dyes and pigments due to their ability to impart color and stability to materials .

Synthesis and Reactivity

The synthesis of this compound typically involves several chemical reactions that enhance its reactivity and utility.

Case Study 1: Antimicrobial Activity

A study published in the Canadian Journal of Chemistry highlighted the synthesis of various derivatives from this compound, demonstrating significant antimicrobial activity against multiple bacterial strains. The findings suggest that structural modifications can enhance efficacy while reducing toxicity .

Case Study 2: Plant Growth Regulation

Research conducted by agricultural scientists revealed that formulations containing this compound derivatives improved growth rates in several crops under controlled conditions. This study emphasizes the compound's potential role in sustainable agriculture by increasing crop resilience against pests and diseases .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and functional groups of 2-Chloro-5,6-dimethyl-3-nitropyridine with its analogs:

| Compound Name | Substituents (Positions) | Functional Groups | Key Structural Features |

|---|---|---|---|

| This compound | Cl (2), NO₂ (3), CH₃ (5,6) | Nitro, Chloro, Methyl | Steric hindrance from dual methyl groups |

| 2-Chloro-5-methyl-3-nitropyridine | Cl (2), NO₂ (3), CH₃ (5) | Nitro, Chloro, Methyl | Single methyl group at position 5 |

| 2,6-Dimethyl-3-nitropyridine | CH₃ (2,6), NO₂ (3) | Nitro, Methyl | Symmetric methyl substitution |

| 2-Chloro-6-methoxy-3-nitropyridine | Cl (2), NO₂ (3), OCH₃ (6) | Nitro, Chloro, Methoxy | Electron-donating methoxy group |

Key Observations :

- The dual methyl groups in this compound introduce steric hindrance, which may slow substitution reactions compared to mono-methyl analogs like 2-Chloro-5-methyl-3-nitropyridine .

Reactivity in Substitution Reactions

- 2,6-Dimethyl-3-nitropyridine undergoes reduction, coupling, and substitution reactions due to the nitro group’s electron-withdrawing effects .

- Steric Effects : The dual methyl groups in this compound may hinder nucleophilic attack at positions 5 and 6, contrasting with 2-Chloro-5-methyl-3-nitropyridine, where reactivity at position 6 remains unhindered .

Preparation Methods

Preparation of 2-Chloro-5-nitropyridine as a Model Compound

Since 2-chloro-5,6-dimethyl-3-nitropyridine is a derivative of 2-chloro-5-nitropyridine, the latter's preparation methods serve as a foundation.

Three-Step Process (Nitration, Hydrolysis, Chlorination)

A well-documented method for 2-chloro-5-nitropyridine involves:

Step 1: Synthesis of 2-amino-5-nitropyridine by nitration of 2-aminopyridine using nitrosonitric acid or mixed acid nitrating agents. This step must be carefully temperature-controlled (below 30 °C) to reduce by-products such as 2-amino-3-nitro derivatives.

Step 2: Diazotization and Hydrolysis to 2-hydroxy-5-nitropyridine . The 2-amino-5-nitropyridine is dissolved in aqueous hydrochloric acid, cooled to -5 to 0 °C, and treated dropwise with sodium nitrite solution under controlled temperature (0–5 °C). After completion (monitored by TLC), the reaction mixture is filtered, distilled, and recrystallized to isolate 2-hydroxy-5-nitropyridine with yields around 81%.

Step 3: Chlorination to 2-chloro-5-nitropyridine . The 2-hydroxy-5-nitropyridine is reacted with phosphorus oxychloride in the presence of N,N-diethyl aniline and etamon chloride at 120–125 °C for 5–8 hours. The product is isolated by cooling, filtration, washing, and drying, yielding about 77% of the target compound.

| Step | Reaction | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Nitration | 2-aminopyridine, nitrosonitric acid, sulfuric acid | <30 °C, 11 h | ~85.7 | Control temperature to minimize by-products |

| 2 | Diazotization & Hydrolysis | 2-amino-5-nitropyridine, HCl, NaNO2 | -5 to 5 °C, 30-45 min | ~81.3 | TLC monitoring, recrystallization step |

| 3 | Chlorination | 2-hydroxy-5-nitropyridine, POCl3, N,N-diethyl aniline, etamon chloride | 120-125 °C, 5-8 h | ~76.9 | Removal of excess POCl3 by distillation |

This method is noted for its relatively high overall yield and reduced by-product formation, making it suitable for industrial scale-up.

Alternative High-Yield Preparation via Cyclization and Chlorination

Another approach involves a multi-step pyridine ring formation followed by chlorination:

Cyclization Reaction : Nitromethane and ethyl 2-chloroacrylate are reacted in the presence of DBN (1,5-diazabicyclo[4.3.0]non-5-ene) at 60–65 °C for 4 hours, followed by triethyl orthoformate and cuprous chloride at 95–100 °C for 3 hours to form a pyridine intermediate.

Ammonia Treatment : The intermediate is treated with ammonia and ammonium chloride in ethanol at 60–65 °C for 4 hours to yield 2-hydroxy-5-nitropyridine.

Purification : The crude product is filtered and recrystallized using isopropanol and activated carbon, yielding a yellow needle-shaped solid with purity >99.5%.

Chlorination : The 2-hydroxy-5-nitropyridine is chlorinated using phosphorus oxychloride and phosphorus pentachloride at 60 °C for 16 hours. After workup with ice water and ethyl acetate extraction, the final 2-chloro-5-nitropyridine is obtained with a yield of ~89.5% and purity >99%.

| Step | Reaction | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Cyclization | Nitromethane, ethyl 2-chloroacrylate, DBN | 60-65 °C, 4 h | - | Formation of pyridine ring |

| 2 | Ammonia treatment | Triethyl orthoformate, cuprous chloride, NH3, NH4Cl | 60-65 °C, 4 h | 89.9 (2-hydroxy intermediate) | High purity recrystallization |

| 3 | Chlorination | POCl3, PCl5 | 60 °C, 16 h | 89.5 | Extraction and drying for purity |

This method emphasizes high purity and yield with mild chlorination conditions and efficient purification.

Direct Chlorination Using Nitrous Oxide and Zinc Chloride Catalysis

A greener, efficient method involves direct chlorination of 3-nitropyridine derivatives:

Reaction : 3-nitropyridine is reacted with triethylamine and zinc chloride in dichloromethane at -15 to 0 °C, with slow addition of nitrous oxide solution.

Workup : After completion, the reaction mixture is poured into ice water, and the organic layer is washed with dilute hydrochloric acid and water, dried over magnesium sulfate, and solvent removed under reduced pressure.

Yield and Purity : This method achieves a 98% yield of 2-chloro-5-nitropyridine with >99% purity.

| Parameter | Details |

|---|---|

| Reagents | 3-nitropyridine, triethylamine, zinc chloride, nitrous oxide |

| Solvent | Dichloromethane |

| Temperature | -15 to 0 °C |

| Reaction Time | ~4 hours |

| Yield | 98% |

| Purity | >99% |

This approach is notable for its mild conditions, high yield, and environmentally friendly profile.

Industrially Favorable Method Avoiding Nitration and Diazotization

A patented method focuses on:

Using 2-nitroacetaldehyde acetal as a starting material to prepare 2-hydroxy-5-nitropyridine without involving hazardous nitration or diazotization steps.

Subsequent chlorination with chlorinating agents to obtain 2-chloro-5-nitropyridine.

Advantages include:

Summary Table of Preparation Methods

Q & A

Basic Research Questions

Q. What spectroscopic and computational methods are recommended for structural characterization of 2-chloro-5,6-dimethyl-3-nitropyridine?

- Methodology : Use Fourier-transform infrared (FTIR) and Raman spectroscopy to analyze vibrational modes and confirm functional groups. Pair experimental data with density functional theory (DFT) calculations (e.g., B3LYP or B3PW91 methods with 6-311++G** or cc-pVTZ basis sets) to validate molecular geometry and electronic properties . Conformational analysis via rotational barriers can further refine structural predictions.

Q. How should researchers safely handle this compound in laboratory settings?

- Protocols :

- PPE : Wear EN166-compliant goggles, nitrile gloves, and impermeable lab coats to avoid dermal/ocular exposure. Use NIOSH-certified respirators for dust control .

- Engineering Controls : Implement fume hoods for synthesis steps generating aerosols. Ensure ventilation meets OSHA/ISO standards .

- Storage : Keep in sealed containers under dry, inert conditions (e.g., nitrogen atmosphere) to prevent decomposition .

Q. What are the critical physical-chemical properties influencing experimental design?

- Key Parameters :

- Melting Point : 105–108°C (lit.), crucial for determining reaction temperatures .

- Density : ~1.49–1.66 g/cm³, affecting solvent selection for recrystallization .

- Thermal Stability : Avoid temperatures >88°C (ignition point) during synthesis .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported reactivity or spectral data?

- Approach : Compare experimental FTIR/Raman spectra with DFT-derived vibrational frequencies to identify discrepancies. For example, mismatches in nitro-group stretching modes (1250–1350 cm⁻¹) may indicate protonation state variations or solvent effects. Use polarizable continuum models (PCM) to simulate solvent interactions .

Q. What strategies optimize regioselective functionalization of this compound for pharmaceutical intermediates?

- Synthetic Design :

- Nucleophilic Substitution : Prioritize chloro-group displacement using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids. Monitor steric effects from methyl groups at positions 5 and 6 .

- Nitration/Reduction : Assess nitro-group reduction (e.g., H₂/Pd-C) under controlled pH to avoid byproducts. Use HPLC (C18 column, methanol/water mobile phase) to track purity (>98%) .

Q. How do steric and electronic effects from methyl and nitro groups influence reaction pathways?

- Mechanistic Analysis :

- Steric Hindrance : Methyl groups at C5/C6 reduce accessibility for electrophilic attacks at C4.

- Electronic Effects : Nitro-group electron-withdrawing nature enhances chloro-group leaving ability. Validate via Hammett plots or kinetic isotope effects .

Q. What methodologies validate stability under varying pH and temperature conditions?

- Experimental Design :

- pH Stability : Incubate compound in buffers (pH 2–12) at 25°C. Monitor degradation via UV-Vis (λ = 270 nm) and LC-MS for hydrolytic byproducts (e.g., pyridinol derivatives) .

- Thermal Degradation : Conduct TGA/DSC to identify decomposition thresholds. Correlate with IR spectral changes (e.g., nitro-group loss) .

Q. How to address gaps in toxicological and ecotoxicological data for risk assessment?

- Proposed Workflow :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.